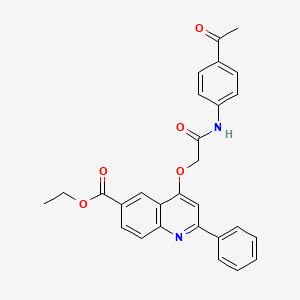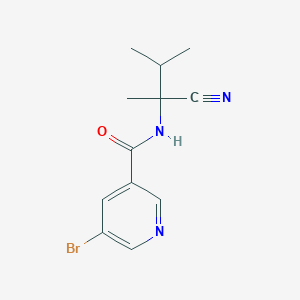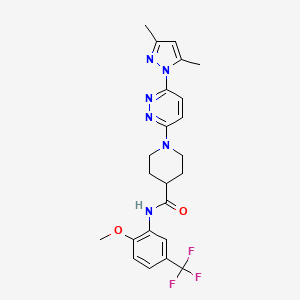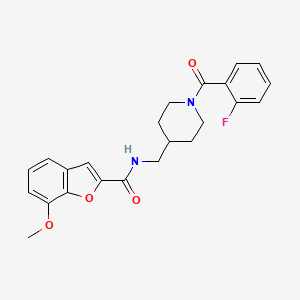
4-(2-((4-乙酰苯基)氨基)-2-氧代乙氧基)-2-苯基喹啉-6-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate, is a derivative of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been synthesized through various methods, including the cyclocondensation of isatoic anhydride with ethyl acetoacetate , the Friedländer reaction , and other synthetic strategies involving different starting materials and reaction conditions .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring through a cyclization reaction. For instance, the cyclocondensation of isatoic anhydride with ethyl acetoacetate is a two-step process that starts with the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate . Another method involves the Friedländer reaction, which has been used to synthesize ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a poly-functionalized quinoline that can further react with phenols to yield various derivatives . These methods highlight the versatility of quinoline synthesis, allowing for the introduction of different substituents and functional groups.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The specific substituents and functional groups attached to the quinoline core can significantly influence the compound's properties and reactivity. For example, the crystal structure of a related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the interactions and potential binding modes of quinoline derivatives with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including acetylation, reduction, and cyclization, to yield a wide array of products with different biological activities. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate, for instance, leads to N-acetylated derivatives with different substitution patterns depending on the reaction conditions . Reduction reactions can transform nitro groups into amino groups, facilitating the synthesis of tetrahydroquinoline derivatives . Additionally, the synthesis of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates involves a sequence of reactions, including ethylation and reduction, to obtain compounds with potential anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and stability, which are important for their application in drug development and other fields. Techniques such as HPLC, FT-IR, NMR, and MS are commonly used to study these properties and to characterize the synthesized compounds . The understanding of these properties is essential for the design and optimization of quinoline-based compounds with desired biological activities.
科学研究应用
抗菌剂合成
4-(2-((4-乙酰苯基)氨基)-2-氧代乙氧基)-2-苯基喹啉-6-羧酸乙酯及其相关化合物已被探索用于合成具有潜在抗菌特性的新喹唑啉。例如,Desai、Shihora 和 Moradia (2007) 通过一系列反应合成了新化合物,从 4-[2-(2-氯苯基)-4-氧代-3-氢喹唑啉-3-基]-苯甲酸乙酯开始,该化合物对各种病原体(如大肠杆菌、金黄色葡萄球菌和白色念珠菌)表现出显着的抗菌和抗真菌活性 (Desai, Shihora, & Moradia, 2007).
潜在的抗癌剂
4-(2-((4-乙酰苯基)氨基)-2-氧代乙氧基)-2-苯基喹啉-6-羧酸乙酯类似物已被研究其作为抗癌剂的潜力。Facchinetti 等人 (2015) 合成了系列相关化合物,在评估后,这些化合物在 10 µM 浓度下对各种癌细胞系没有显着活性。然而,它们对正常细胞的非细胞毒性突出了它们在癌症研究中进一步探索的潜力 (Facchinetti 等人,2015).
反应性和合成研究
该化合物及其衍生物一直是探索反应性和合成的研究中的一个感兴趣的课题。Guillou 等人 (1998) 描述了 2-乙烯基-6,7-亚甲二氧基-1,2,3,4,-四氢-1-(3′,4′,5′-三甲氧基苯基)-4-氧代喹啉-3-羧酸乙酯的制备及其氧化以产生不同的喹诺酮和四氢-4-氧代喹啉。他们的研究为这些化合物的化学行为和潜在应用提供了宝贵的见解 (Guillou 等人,1998).
晶体结构分析
相关化合物的详细晶体结构和性质也已得到研究。例如,Baba 等人 (2019) 对 2-{4-[(2-乙氧基-2-氧代乙基)(苯基)氨基甲酰基]-2-氧代-1,2-二氢喹啉-1-基}乙酸乙酯进行了研究,分析了其晶体结构、Hirshfeld 表面和 DFT 研究。此类研究对于了解分子特性及其在各个科学领域的潜在应用至关重要 (Baba 等人,2019).
安全和危害
未来方向
属性
IUPAC Name |
ethyl 4-[2-(4-acetylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-3-34-28(33)21-11-14-24-23(15-21)26(16-25(30-24)20-7-5-4-6-8-20)35-17-27(32)29-22-12-9-19(10-13-22)18(2)31/h4-16H,3,17H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJRSMPCCGZMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3007540.png)

![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)
![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)



![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)
![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)